

HPLC method development for 3-Fluoro-4-phenylphenol analysis

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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

Cat. No.: B1301823

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An Application Note and Protocol for the Analysis of **3-Fluoro-4-phenylphenol** by High-Performance Liquid Chromatography (HPLC)

Introduction

3-Fluoro-4-phenylphenol is an aromatic organic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] This application note details a systematic approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **3-Fluoro-4-phenylphenol**, in accordance with International Conference on Harmonization (ICH) guidelines.[3][4]

The developed method is suitable for quality control, stability testing, and research applications where accurate determination of **3-Fluoro-4-phenylphenol** is required.

Experimental Protocols

Instrumentation and Materials

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. A C18 reversed-phase column is recommended for the separation of phenolic compounds.[5][6]

- Reagents and Chemicals:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Orthophosphoric Acid (Analytical Grade)
 - Water (HPLC Grade or Ultrapure)
 - **3-Fluoro-4-phenylphenol** Reference Standard (>98% purity)
- Chromatographic Column: A C18 stationary phase is recommended, such as a Waters Sunfire™ C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5] These columns are effective for separating a wide range of hydrophobic compounds like phenylphenols.[6]

Preparation of Solutions

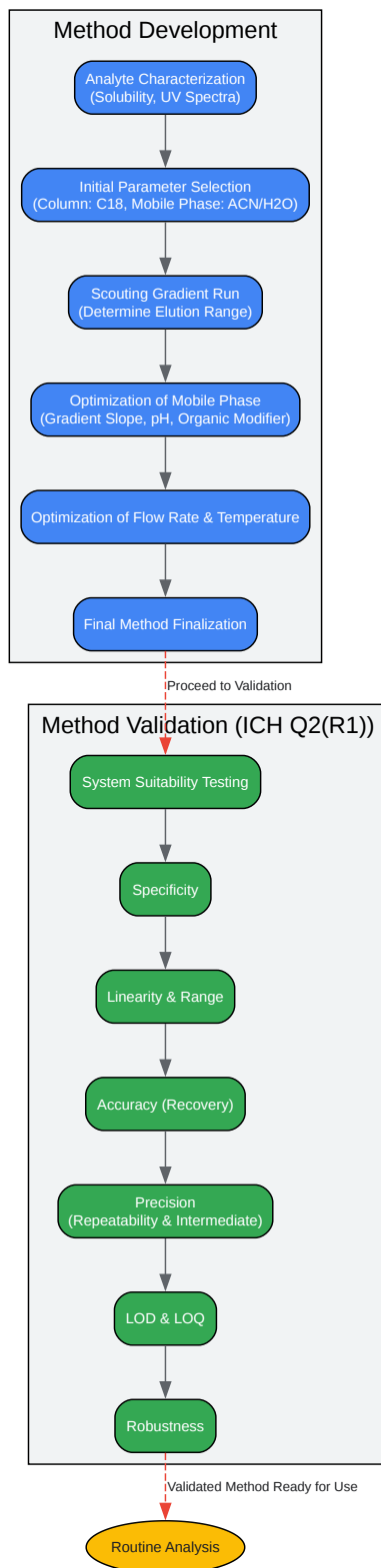
- Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
 - Mobile Phase B: Acetonitrile.
 - Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.[7]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **3-Fluoro-4-phenylphenol** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

- Sample Preparation: Dissolve the sample containing **3-Fluoro-4-phenylphenol** in methanol to achieve a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development and Validation

The method development process follows a logical workflow to achieve optimal separation and quantification.

HPLC Method Development & Validation Workflow

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Caption: Workflow for HPLC method development and validation.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of **3-Fluoro-4-phenylphenol**.

Parameter	Condition
HPLC Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient Program	0-15 min: 40-70% B 15-18 min: 70-40% B 18-25 min: 40% B (Equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL
Expected Retention Time	~10.5 minutes

Data Presentation: Method Validation Results

The developed method was validated according to ICH guidelines to ensure it is suitable for its intended purpose.[\[8\]](#)[\[9\]](#)

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[\[4\]](#)

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2.0$	1.15
Theoretical Plates (N)	$N > 2000$	8500
%RSD of Peak Area	$\leq 1.0\%$ (n=6)	0.45%
%RSD of Retention Time	$\leq 1.0\%$ (n=6)	0.18%

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

Parameter	Result
Range	1 - 100 µg/mL
Regression Equation	$y = 45872x + 1250$
Correlation Coefficient (r^2)	≥ 0.999

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three different concentration levels.

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	40	39.8	99.5%
100%	50	50.3	100.6%
120%	60	59.5	99.2%

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]

Precision Level	Concentration (µg/mL)	% RSD (n=6)	Acceptance Criteria
Repeatability	50	0.52%	≤ 2.0%
Intermediate Precision	50	0.88%	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Result (µg/mL)
LOD	0.25
LOQ	0.75

Robustness

The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature ($\pm 2^{\circ}\text{C}$), and mobile phase composition ($\pm 2\%$ organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal use.[3]

Conclusion

A simple, precise, and accurate RP-HPLC method has been developed and validated for the quantitative analysis of **3-Fluoro-4-phenylphenol**. The method meets all the validation criteria as per ICH guidelines, including linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

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